
Methyl 2-(2,6-dimethylphenoxy)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,6-dimethylphenoxy)pentanoate is an organic compound characterized by its ester functional group and a phenoxy moiety substituted with two methyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dimethylphenoxy)pentanoate typically involves the esterification of 2-(2,6-dimethylphenoxy)pentanoic acid with methanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-(2,6-dimethylphenoxy)pentanoic acid+methanolH2SO4Methyl 2-(2,6-dimethylphenoxy)pentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Typically, the reaction is carried out at elevated temperatures and pressures to enhance the reaction kinetics.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,6-dimethylphenoxy)pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(2,6-dimethylphenoxy)pentanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Hydrolysis: 2-(2,6-dimethylphenoxy)pentanoic acid and methanol.
Reduction: 2-(2,6-dimethylphenoxy)pentanol.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Methyl 2-(2,6-dimethylphenoxy)pentanoate serves as a building block for the synthesis of more complex molecules. Its ester group can be transformed into various functional groups, making it a versatile intermediate.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly as a precursor for drugs that require a phenoxy moiety. Its structural features may contribute to bioactivity, making it a candidate for further pharmacological studies.
Industry
In the materials science field, this compound can be used as a plasticizer or as an intermediate in the production of specialty polymers. Its chemical stability and functional group compatibility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which Methyl 2-(2,6-dimethylphenoxy)pentanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3,4-dimethylphenoxy)propanoate
- Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
- Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate
Uniqueness
Methyl 2-(2,6-dimethylphenoxy)pentanoate is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling points, and reactivity profiles, making it distinct in its applications.
Eigenschaften
| 112736-93-3 | |
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
methyl 2-(2,6-dimethylphenoxy)pentanoate |
InChI |
InChI=1S/C14H20O3/c1-5-7-12(14(15)16-4)17-13-10(2)8-6-9-11(13)3/h6,8-9,12H,5,7H2,1-4H3 |
InChI-Schlüssel |
JWGIGLDRYJRNBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)OC)OC1=C(C=CC=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


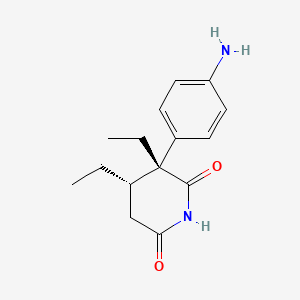
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
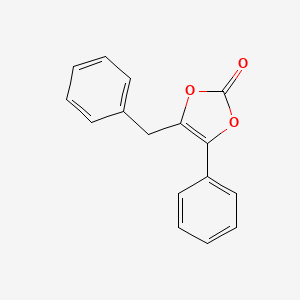
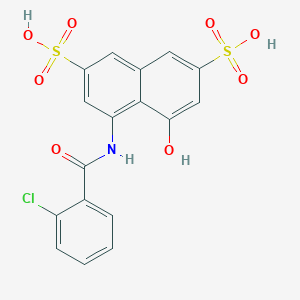
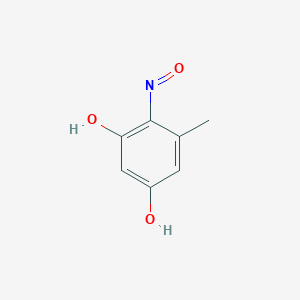
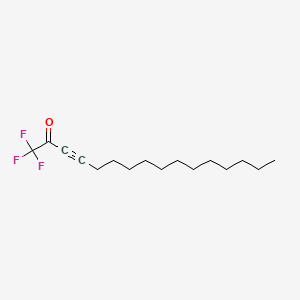
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)

